molecular formula C6H12O3 B1266377 Butyl glycolate CAS No. 7397-62-8

Butyl glycolate

Cat. No. B1266377
CAS RN: 7397-62-8
M. Wt: 132.16 g/mol
InChI Key: VFGRALUHHHDIQI-UHFFFAOYSA-N
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Patent
US05015419

Procedure details

To 101 g (1.5 moles) of butyl alcohol containing 5 g of ρ-toluene sulfonic acid in 325 ml of benzene at reflux was added dropwise 150 g (ca. 1.5 moles acid) of 70% glycolic acid. The flask was equipped with a Dean-Stark trap to collect the 30% of water from the aqueous glycolic acid mixture and to collect the 27 g (1.5 moles) of water liberated during the reaction--a total of ca. 68 ml. The benzene solution of the product was water washed and dried over anhydrous sodium sulfate. The benzene was stripped off on a rotary evaporator. A short pass distillation at reduced pressure produced a good grade butyl glycolate. The structure was established by infrared and nuclear magnetic resonance spectroscopy.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
27 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:17](O)(=[O:20])[CH2:18][OH:19].O>C1C=CC=CC=1>[C:18]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:19])[CH2:17][OH:20]

Inputs

Step One
Name
Quantity
101 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
325 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C(CO)(=O)O
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
to collect the 30% of water from the aqueous glycolic acid mixture
CUSTOM
Type
CUSTOM
Details
liberated during the reaction
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The benzene was stripped off on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
A short pass distillation at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CO)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.